Perfluoro-1,3-dimethylcyclohexane

Description

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)2(10,8(22,23)24)5(15,16)6(17,18)4(1,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQGSOTUHASIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036926 | |

| Record name | Perfluoro-1,3-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Perfluoro(1,3-dimethylcyclohexane) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-27-3 | |

| Record name | Perfluoro(1,3-dimethylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro(1,3-dimethylcyclohexane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro(1,3-dimethylcyclohexane) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-1,3-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODIMETHYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1Y54IOL0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Perfluoro-1,3-dimethylcyclohexane

Introduction

Perfluoro-1,3-dimethylcyclohexane (PFDMCH) is a fully fluorinated, or perfluorinated, derivative of 1,3-dimethylcyclohexane. As a member of the perfluorocarbon (PFC) family, it exhibits a unique combination of physical and chemical properties stemming from the substitution of all hydrogen atoms with fluorine. The high electronegativity and steric bulk of fluorine atoms impart exceptional chemical inertness, thermal stability, and a distinct lack of intermolecular forces, leading to low surface tension and viscosity.[1] These characteristics make PFDMCH and related compounds valuable in specialized applications ranging from inert reaction media and heat transfer fluids to tracer agents and components in advanced materials.[2][3]

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended for researchers, chemists, and drug development professionals who seek to leverage its unique attributes. We will delve into its molecular structure, synthesis, physicochemical characteristics, spectroscopic signature, reactivity profile, and key applications, with a focus on the underlying principles that govern its behavior.

Molecular Structure and Isomerism

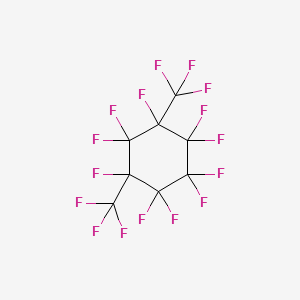

The fundamental structure of this compound consists of a six-membered cyclohexane ring where every hydrogen atom has been replaced by a fluorine atom, and two trifluoromethyl (-CF₃) groups are attached to carbons 1 and 3. The molecular formula is C₈F₁₆, with a molecular weight of approximately 400.06 g/mol .[4][5]

A critical aspect of its structure is the existence of cis and trans stereoisomers, arising from the relative orientation of the two trifluoromethyl groups with respect to the plane of the cyclohexane ring.

-

Cis Isomer: Both trifluoromethyl groups are on the same side of the ring.

-

Trans Isomer: The trifluoromethyl groups are on opposite sides of the ring.

The chair conformation of the cyclohexane ring is the most stable, and the bulky -CF₃ groups will preferentially occupy equatorial positions to minimize steric strain. The specific isomer ratio can influence the compound's physical properties, such as its boiling point and density. Commercial grades are often a mixture of these isomers.

References

An In-Depth Technical Guide to the Synthesis of Perfluoro-1,3-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Key Perfluorocarbon

Perfluoro-1,3-dimethylcyclohexane (PFDMCH), a fully fluorinated derivative of 1,3-dimethylcyclohexane, stands as a compound of significant interest across various scientific and industrial domains. Its remarkable chemical and biological inertness, high thermal stability, and unique physical properties, such as high density and low surface tension, make it a valuable component in applications ranging from heat transfer and dielectric fluids to advanced medical imaging and as a reliable tracer compound.[1] This guide, intended for a specialist audience, provides a comprehensive exploration of the primary synthetic routes to PFDMCH, delving into the mechanistic underpinnings, experimental intricacies, and critical safety considerations. Our focus is to equip researchers and professionals with the requisite knowledge to not only replicate these syntheses but also to innovate upon them.

Foundational Principles of Perfluorination

The synthesis of perfluorinated compounds like PFDMCH presents a formidable challenge due to the extreme reactivity of elemental fluorine. Direct fluorination of hydrocarbons is a highly exothermic process that often leads to extensive C-C bond cleavage and even ignition.[2] Consequently, methodologies have been developed to moderate the reactivity of the fluorinating agent, enabling the controlled replacement of hydrogen atoms with fluorine. This guide will focus on the three principal strategies for the synthesis of PFDMCH: the Fowler process, electrochemical fluorination (the Simons process), and, to a lesser extent, direct fluorination under controlled conditions.

A crucial aspect in the synthesis of this compound is the choice of the starting hydrocarbon. While 1,3-dimethylcyclohexane might seem the most direct precursor, aromatic compounds like meta-xylene or 1,3-bis(trifluoromethyl)benzene are often preferred. This preference stems from the fact that aromatic precursors require less fluorine for complete saturation and fluorination, which can lead to higher yields and a more economical process.[1][2]

The Fowler Process: High-Valence Metal Fluorides as a Controlled Fluorinating Agent

The Fowler process, developed during the Manhattan Project, remains a cornerstone of industrial and laboratory-scale perfluorocarbon synthesis.[2] It circumvents the violent reactivity of elemental fluorine by employing a high-valence metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent. The process operates in a cyclical manner, involving the fluorination of the hydrocarbon in the vapor phase and the subsequent regeneration of the cobalt trifluoride.

The Underlying Chemistry

The Fowler process can be conceptualized in two primary stages:

-

Fluorination of the Hydrocarbon: The vaporized hydrocarbon starting material is passed over a heated bed of cobalt(III) fluoride. The CoF₃ acts as a fluorine source, donating a fluorine atom to the hydrocarbon and being reduced to cobalt(II) fluoride (CoF₂). This reaction proceeds through a single-electron transfer mechanism, leading to the formation of a carbocation intermediate.[2] This carbocation can then be quenched by a fluoride ion. This process is repeated until all hydrogen atoms are substituted by fluorine.

-

Regeneration of the Fluorinating Agent: The spent cobalt(II) fluoride is regenerated by passing elemental fluorine gas over the heated CoF₂ bed, oxidizing it back to CoF₃ for subsequent fluorination cycles.

The formation of a carbocation intermediate is a critical feature of the Fowler process, as it can undergo rearrangements, potentially leading to a mixture of isomeric products.[2] This is a key consideration in the synthesis of a specific isomer like this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a general procedure for the vapor-phase fluorination of m-xylene using cobalt(III) fluoride.

Materials and Equipment:

-

Reactor: A horizontal tube furnace capable of reaching at least 400°C, fitted with a nickel or Monel reaction tube.

-

Fluorinating Agent: Cobalt(III) fluoride (CoF₃).

-

Starting Material: m-Xylene.

-

Inert Gas: Nitrogen (N₂) for purging.

-

Vaporizer: A heated vessel to vaporize the m-xylene, with a carrier gas inlet.

-

Product Trap: A series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the perfluorocarbon product.

-

Scrubber: A trap containing a suitable material (e.g., soda lime or alumina) to neutralize any unreacted fluorine or hydrogen fluoride.

Procedure:

-

Reactor Preparation: The reaction tube is packed with cobalt(III) fluoride. The system is then assembled and thoroughly purged with dry nitrogen to remove any air and moisture.[3]

-

Heating: The tube furnace is heated to the desired reaction temperature, typically in the range of 250-350°C.

-

Reactant Introduction: A stream of nitrogen is passed through the heated m-xylene vaporizer to carry the hydrocarbon vapor into the reactor. The flow rates of both the carrier gas and the hydrocarbon feed are carefully controlled to manage the reaction rate and temperature.

-

Reaction: The m-xylene vapor reacts with the hot cobalt(III) fluoride, undergoing perfluorination. The gaseous product stream exits the reactor.

-

Product Collection: The product stream is passed through the cold traps to condense the crude this compound. Hydrogen fluoride, a major byproduct, will also be collected.

-

Work-up and Purification:

-

The crude product is carefully warmed to room temperature to allow volatile gases to escape.

-

The acidic byproducts (mainly HF) are removed by washing with a dilute base solution (e.g., sodium bicarbonate), followed by washing with water until neutral.

-

The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The dried product is then purified by fractional distillation to separate the desired this compound from any partially fluorinated byproducts or isomers.[4]

-

Safety Considerations:

-

Cobalt(III) fluoride is a powerful oxidizing agent and a source of hydrofluoric acid upon contact with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5]

-

The reaction is highly exothermic and requires careful temperature control.

-

Hydrogen fluoride is an extremely corrosive and toxic byproduct. All necessary precautions for handling HF must be taken.

| Parameter | Typical Range/Value | Rationale |

| Reaction Temperature | 250 - 350 °C | Balances reaction rate with minimizing thermal decomposition and C-C bond cleavage. |

| Starting Material | m-Xylene | Aromatic precursor requires less fluorine and can lead to higher yields compared to the corresponding cycloalkane.[1] |

| Fluorinating Agent | Cobalt(III) Fluoride | Provides a controlled source of fluorine, moderating the highly exothermic direct fluorination reaction.[2] |

| Carrier Gas | Nitrogen | Inert gas used to transport the hydrocarbon vapor into the reactor. |

Electrochemical Fluorination (Simons Process): Anodic Synthesis

The Simons process, developed by Joseph H. Simons, is an alternative and widely used method for producing perfluorinated compounds.[6] This electrochemical technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).

The Underlying Chemistry

In the Simons process, the organic substrate is dissolved in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source. A direct current is passed through the solution using a nickel anode and a suitable cathode. The exact mechanism is complex and still a subject of debate, but it is generally accepted that the fluorination occurs at the surface of the nickel anode.[7] A layer of nickel fluoride is formed on the anode, which is believed to mediate the transfer of fluorine to the organic substrate. The overall reaction involves the replacement of C-H bonds with C-F bonds, with the liberation of hydrogen gas at the cathode.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a general outline for the electrochemical fluorination of m-xylene.

Materials and Equipment:

-

Electrochemical Cell: A cell constructed from a material resistant to anhydrous hydrogen fluoride, such as Monel or steel. The cell should be equipped with a nickel anode and a suitable cathode (e.g., steel or nickel), a port for introducing reactants and withdrawing products, and an outlet for venting hydrogen gas.

-

Power Supply: A DC power supply capable of delivering a constant current.

-

Fluorinating Agent/Solvent: Anhydrous hydrogen fluoride (aHF).

-

Starting Material: m-Xylene.

-

Condenser: A condenser cooled to a low temperature (e.g., -40°C) to reflux HF and allow hydrogen to escape.

-

Scrubber: A trap to neutralize any vented HF.

Procedure:

-

Cell Assembly and Preparation: The electrochemical cell is assembled and rigorously dried to remove all traces of moisture.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully condensed into the cell. The m-xylene is then introduced to a concentration typically in the range of 5-10% by weight.

-

Electrolysis: A constant direct current is applied to the cell, with a typical cell voltage of 5-6 V.[6] The electrolysis is continued until the theoretical amount of charge required for complete fluorination has been passed. During electrolysis, hydrogen gas is evolved at the cathode and vented through the condenser and scrubber.

-

Product Isolation: The perfluorinated product is insoluble in hydrogen fluoride and, being denser, collects at the bottom of the cell. After the electrolysis is complete, the crude product is drained from the cell.

-

Work-up and Purification: The work-up and purification steps are similar to those for the Fowler process, involving washing with a dilute base to remove residual HF, washing with water, drying, and fractional distillation.

Safety Considerations:

-

Anhydrous hydrogen fluoride is extremely hazardous and requires specialized handling procedures and equipment. It can cause severe burns upon contact with skin, eyes, or mucous membranes, and inhalation can be fatal. All work with aHF must be conducted in a dedicated, well-ventilated fume hood with appropriate safety measures in place, including access to calcium gluconate gel as a first aid treatment for HF burns.

-

The electrolysis process generates flammable hydrogen gas, which must be safely vented.

| Parameter | Typical Range/Value | Rationale |

| Electrolyte | 5-10% m-Xylene in aHF | The organic substrate must be soluble in aHF to undergo fluorination. |

| Anode Material | Nickel | Forms a passivating fluoride layer that mediates the fluorination process.[7] |

| Cell Voltage | 5 - 6 V | Provides the necessary potential for the electrochemical reaction to occur without excessive decomposition.[6] |

| Current Density | Varies depending on cell design | A key parameter that influences the rate of fluorination and product distribution. |

Direct Fluorination: Taming the Beast

Direct fluorination with elemental fluorine (F₂) is the most fundamental approach but also the most challenging due to the extreme reactivity of fluorine. However, with careful control of reaction conditions, it can be a viable method.

The Underlying Chemistry

Direct fluorination proceeds via a free-radical chain reaction. The reaction is initiated by the homolytic cleavage of the F-F bond, which has a relatively low dissociation energy. The resulting fluorine radicals are highly reactive and can abstract hydrogen atoms from the hydrocarbon, creating alkyl radicals. These radicals then react with molecular fluorine to form the fluorinated product and another fluorine radical, propagating the chain.

Due to the high exothermicity of each C-H to C-F substitution, this method requires significant dilution of the fluorine gas with an inert gas (e.g., nitrogen or helium) and efficient heat removal to prevent uncontrolled reactions and decomposition.

Experimental Considerations

A successful direct fluorination requires a specialized reactor designed for efficient mixing and heat transfer, such as a microreactor or a jet reactor. The fluorine gas is typically diluted to a low concentration (e.g., 5-10% in nitrogen). The reaction is often carried out at low temperatures to further moderate its rate.

Due to the inherent difficulties and safety hazards associated with handling elemental fluorine, this method is less common for laboratory-scale synthesis of complex perfluorocarbons compared to the Fowler and Simons processes.

Product Characterization and Purification

Regardless of the synthetic method employed, the crude product is typically a mixture of the desired this compound, its isomers (e.g., perfluoro-1,2- and -1,4-dimethylcyclohexane), and partially fluorinated compounds.

Purification:

-

Fractional Distillation: This is the primary method for purifying the final product.[4] Due to the often small differences in boiling points between isomers, a highly efficient fractional distillation column is required.

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating the components of the product mixture, and MS provides information on their molecular weight and fragmentation patterns, aiding in their identification.[8]

-

¹⁹F NMR Spectroscopy: Fluorine-19 Nuclear Magnetic Resonance spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. The chemical shifts and coupling constants provide detailed information about the fluorine environments in the molecule, allowing for the unambiguous identification of different isomers.[9]

Safety as a Paramount Consideration

The synthesis of perfluorinated compounds involves the use of highly hazardous materials. A thorough understanding of the risks and adherence to strict safety protocols are essential.

-

Fluorinating Agents: Elemental fluorine is extremely reactive and toxic. Cobalt(III) fluoride is a strong oxidizing agent.

-

Anhydrous Hydrogen Fluoride: aHF is highly corrosive and toxic. Specialized training and equipment are mandatory for its use.

-

Byproducts: Hydrogen fluoride is a common and hazardous byproduct of all these synthetic routes.

All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[10]

Conclusion and Future Outlook

The synthesis of this compound, while challenging, is achievable through well-established methods such as the Fowler and Simons processes. The choice of method often depends on the available equipment, scale of the synthesis, and the desired purity of the final product. Careful control of reaction conditions and rigorous purification are key to obtaining the desired isomer in high purity. As the demand for high-performance fluorochemicals continues to grow, further research into more efficient, selective, and safer fluorination methodologies will undoubtedly be a major focus in the field of fluorine chemistry.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Fowler process - Wikipedia [en.wikipedia.org]

- 3. IsoLab - Cobalt III Fluoride [isolab.ess.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 7. Refubium - Theoretical Investigations on the Electrochemical Fluorination Reaction in the Simons Process [refubium.fu-berlin.de]

- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isomer profiling of perfluorinated substances as a tool for source tracking: a review of early findings and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Perfluoro-1,3-dimethylcyclohexane

Introduction

Perfluoro-1,3-dimethylcyclohexane, a fully fluorinated derivative of 1,3-dimethylcyclohexane, is a prominent member of the perfluorocarbon family.[1] These compounds are characterized by the replacement of all hydrogen atoms with fluorine atoms, a structural modification that imparts exceptional chemical and thermal stability.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and drug development professionals who may utilize this compound in their respective fields. Its unique combination of properties, including high density, low surface tension, and excellent gas solubility, makes it a substance of significant interest in various advanced applications.[1]

Core Physical and Chemical Properties

The physical characteristics of this compound are a direct consequence of its molecular structure. The strong carbon-fluorine bonds and the shielding effect of the fluorine atoms result in a molecule with low polarizability and weak intermolecular forces. This is reflected in its volatility, low surface tension, and poor solvency for many substances.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. These values are essential for any quantitative application or modeling involving this compound.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₈F₁₆ | - | [3][4] |

| Molecular Weight | 400.06 | g/mol | [3][4][5] |

| Appearance | Clear, colorless liquid | - | [1] |

| Density | 1.828 | g/mL at 25 °C | [1][6] |

| Boiling Point | 101-102 | °C | [1][6][7] |

| Melting Point | -70 | °C | [1][6] |

| Vapor Pressure | 4.8 | kPa at 25°C | [6] |

| Refractive Index | 1.2895 - 1.3 | n20/D | [6] |

| Surface Tension | 16.6 | mN/m | [6] |

| Kinematic Viscosity | 1.05 | mm²/s | [6] |

| Solubility in Water | 10 | ppm | [1] |

Experimental Determination of Physical Properties: A Methodological Overview

The accurate determination of the physical properties of this compound is crucial for its application. As a Senior Application Scientist, it is imperative to not only present the data but also to provide insight into the methodologies used to obtain them, ensuring a self-validating system of protocols.

Workflow for Boiling Point Determination

The boiling point is a fundamental property that dictates the conditions under which the compound can be handled as a liquid. A standard and reliable method for its determination is distillation, as depicted in the following workflow.

Caption: A generalized workflow for the determination of boiling point via distillation.

The choice of distillation is based on its ability to provide a clear and reproducible measurement of the liquid-vapor equilibrium temperature at a given pressure. The use of boiling chips is critical to prevent bumping and ensure smooth boiling, leading to a more accurate temperature reading.

Molecular Structure and Conformation

The molecular structure of this compound consists of a cyclohexane ring where all hydrogen atoms are substituted with fluorine atoms, and two trifluoromethyl groups are attached at the 1 and 3 positions. This perfluorinated structure is key to its unique properties.

Caption: A simplified 2D representation of the this compound molecule.

Applications in Research and Development

The distinct physical properties of this compound make it a valuable tool in various scientific and industrial applications.[1]

-

Heat Transfer Agent: Its high thermal stability (up to 400 °C) and liquid state over a wide range of temperatures make it an excellent heat transfer fluid in demanding environments.[1]

-

Dielectric Fluid: Perfluorocarbons are known for their high dielectric strength and chemical inertness, making them suitable for use as insulating fluids in electrical equipment.[1]

-

Perfluorocarbon Tracer: Due to its chemical inertness and the ability to be detected at extremely low concentrations, it is an ideal tracer compound in environmental and biological studies.[1]

-

Solvent for Specialized Reactions: While it is a poor solvent for most solids and liquids, it has a relatively good capacity for dissolving gases.[1] This property can be exploited in specific chemical reactions, such as in fluorous biphasic catalysis.[7]

-

Component in Amorphous Fluorocarbon Films: It has been used in the preparation of amorphous fluorocarbon films through plasma polymerization.[7]

The following diagram illustrates the relationship between the physical properties of this compound and its primary applications.

Caption: The relationship between physical properties and applications of this compound.

Safety and Handling

This compound is generally considered to be of low toxicity.[8] However, as with all chemicals, appropriate safety precautions should be taken. It is non-flammable.[1] Good laboratory hygiene should be practiced, including the use of personal protective equipment such as gloves and safety glasses.[8] While GHS hazard criteria are not met in a significant number of reports, some indicate it can cause skin and eye irritation.[4] It is important to consult the safety data sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a specialty chemical with a unique and valuable set of physical properties. Its chemical and thermal robustness, coupled with its high density and low surface tension, have established its role in a variety of high-performance applications. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these properties is essential for leveraging its potential while ensuring safe and effective use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 335-27-3: Perfluoro(1,3-dimethylcyclohexane) [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. Perfluoro(1,3-dimethylcyclohexane) | C8F16 | CID 78975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. f2chemicals.com [f2chemicals.com]

- 7. This compound CAS#: 335-27-3 [m.chemicalbook.com]

- 8. This compound | CAS#:335-27-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Structure and Conformation of Perfluoro-1,3-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Perfluoro-1,3-dimethylcyclohexane (C₈F₁₆), a fully fluorinated derivative of 1,3-dimethylcyclohexane, presents a fascinating case study in conformational analysis, where the interplay of steric and electronic effects deviates significantly from its hydrocarbon counterpart. This technical guide provides a comprehensive exploration of the structural and conformational landscape of its cis and trans isomers. By integrating foundational principles with advanced computational and experimental insights, this document aims to equip researchers with a thorough understanding of the factors governing the three-dimensional architecture of this and related perfluorinated molecules. Such knowledge is critical in fields ranging from materials science to drug design, where the unique physicochemical properties imparted by fluorine substitution are leveraged.

Introduction: The Unique World of Perfluorinated Cycloalkanes

Perfluorocarbons (PFCs), compounds in which all hydrogen atoms are replaced by fluorine, exhibit remarkable properties including high thermal stability, chemical inertness, and low surface tension.[1] These characteristics stem from the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond. In cyclic systems like cyclohexane, perfluorination dramatically alters the conformational preferences that are well-established for their hydrocarbon analogs.[2]

This compound, with the chemical formula C₈F₁₆ and a molecular weight of 400.06 g/mol , serves as an excellent model for understanding these differences.[3][4] It exists as cis and trans diastereomers, each with a set of interconverting chair conformations. The central question this guide addresses is: what are the preferred three-dimensional structures of these isomers, and what are the energetic drivers behind these preferences? Answering this requires a departure from simple steric arguments and a deeper dive into the complex electronic interactions at play in these electron-rich systems.

Molecular Structure and Isomerism

This compound consists of a cyclohexane ring where every hydrogen atom is substituted with a fluorine atom, and two trifluoromethyl (CF₃) groups are attached to carbons 1 and 3.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈F₁₆ | [3][4] |

| Molecular Weight | 400.06 g/mol | [3][4] |

| CAS Number | 335-27-3 | [3][4] |

| IUPAC Name | 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane | [4] |

| Boiling Point | 101-102 °C | [5] |

| Melting Point | -55 to -70 °C | [5][6] |

| Density | 1.828 g/mL at 25 °C | [5] |

The molecule can exist as two diastereomers: cis and trans, depending on the relative orientation of the two CF₃ groups.

Caption: cis and trans isomerism in this compound.

Conformational Analysis: A Departure from Hydrocarbon Intuition

The conformational analysis of cyclohexane and its derivatives is a cornerstone of organic chemistry, dominated by the principle that bulky substituents preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial steric interactions. However, in the perfluorinated world, this rule is often challenged and sometimes overturned by a complex interplay of steric and electronic effects.

The Chair Conformation

Like its hydrocarbon analog, the chair conformation is the most stable arrangement for the this compound ring, as it minimizes both angle and torsional strain. The ring can undergo a "ring flip," interconverting two chair conformations, during which axial substituents become equatorial and vice versa.

Caption: Ring inversion process in a substituted cyclohexane.

Conformational Analysis of cis-Perfluoro-1,3-dimethylcyclohexane

The cis isomer can exist in two principal chair conformations: one with both CF₃ groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

It is known that for the cis-isomer of this compound, the diequatorial arrangement of the trifluoromethyl substituents is preferentially adopted.[7] This indicates that despite the electronic complexities, steric hindrance remains a dominant factor in this isomer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations | Semantic Scholar [semanticscholar.org]

Spectroscopic Data for Perfluoro-1,3-dimethylcyclohexane: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Perfluoro-1,3-dimethylcyclohexane (CAS No. 335-27-3). Designed for researchers, scientists, and drug development professionals, this document delves into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of this perfluorinated compound. The guide emphasizes the causality behind experimental choices and provides field-proven insights into data interpretation and acquisition.

Introduction

This compound (C₈F₁₆) is a fully fluorinated derivative of 1,3-dimethylcyclohexane.[1][2] It is a colorless, odorless, and chemically inert liquid with a high density and low surface tension.[2][3] These properties make it suitable for a variety of applications, including as a heat transfer agent, dielectric fluid, and in medical applications as a potential component of artificial blood substitutes due to its high gas-dissolving capacity.[2] Accurate and comprehensive spectroscopic data is crucial for its identification, purity assessment, and quality control in these applications. This guide provides a detailed analysis of its mass spectrum and discusses the expected features of its infrared and nuclear magnetic resonance spectra based on the well-established principles of spectroscopy for perfluorinated compounds.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₈F₁₆ | [1] |

| Molecular Weight | 400.06 g/mol | [1] |

| CAS Number | 335-27-3 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 101-102 °C | [3] |

| Melting Point | -55 °C | [3] |

| Density | 1.828 g/mL at 25 °C | [3] |

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the identification and structural elucidation of perfluorinated compounds. Due to their high volatility and thermal stability, gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing compounds like this compound.

Principles and Experimental Causality

Electron ionization (EI) is the most common ionization technique used for GC-MS analysis of perfluorocarbons. The high energy of the electron beam (typically 70 eV) causes extensive fragmentation of the parent molecule. A key characteristic of the mass spectra of perfluorocarbons is the very low abundance or complete absence of the molecular ion peak (M⁺˙). This is due to the high stability of the resulting carbocations and radicals upon fragmentation. The fragmentation patterns are dominated by the loss of fluorine atoms and CF₃ groups, and the subsequent rearrangement of the resulting ions.

The choice of a non-polar capillary column, such as one with a squalane stationary phase, is crucial for achieving good chromatographic separation of perfluorinated compounds.[4] A temperature-programmed elution is typically employed to ensure sharp peaks and efficient separation from any impurities.

Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is available on the NIST Chemistry WebBook.[5][6] An analysis of the spectrum reveals a characteristic fragmentation pattern for a perfluorinated cyclic alkane. The most prominent peaks and their tentative assignments are summarized in Table 2.

| m/z | Tentative Fragment | Relative Intensity |

| 69 | [CF₃]⁺ | High |

| 131 | [C₃F₅]⁺ | Moderate |

| 181 | [C₄F₇]⁺ | Low |

| 219 | [C₅F₉]⁺ | Low |

| 331 | [C₇F₁₃]⁺ | Very Low |

| 381 | [C₈F₁₅]⁺ | Very Low |

The base peak at m/z 69, corresponding to the trifluoromethyl cation ([CF₃]⁺), is a hallmark of compounds containing CF₃ groups. The fragmentation cascade likely proceeds through the initial loss of a fluorine atom or a CF₃ group, followed by further fragmentation of the perfluorinated cyclohexane ring. The absence of a molecular ion peak at m/z 400 is consistent with the behavior of other perfluorocarbons.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the GC-MS analysis of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Capillary Column: Non-polar, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector: Split/Splitless injector

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or perfluorohexane) at a concentration of approximately 100 ppm.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 50-500

-

Scan Speed: 1000 amu/s

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak and compare the fragmentation pattern with the reference data from the NIST WebBook.

Figure 1: GC-MS Experimental Workflow.

Infrared Spectroscopy

Principles and Expected Spectral Features

The IR spectra of perfluorocarbons are dominated by intense absorption bands in the region of 1100-1350 cm⁻¹. These bands arise from the C-F stretching vibrations. The high electronegativity of fluorine and the resulting large dipole moment of the C-F bond are responsible for the high intensity of these absorptions. The exact position and complexity of these bands are influenced by the local molecular environment and the presence of different types of C-F bonds (e.g., -CF₃, -CF₂-, -CF).

For this compound, we can expect to see a series of strong, overlapping bands in the 1100-1350 cm⁻¹ region. The presence of both trifluoromethyl groups and difluoromethylene groups in a cyclic structure will likely result in a complex and broad absorption pattern in this region. The spectrum is expected to be relatively simple in other regions, with the absence of C-H, O-H, or N-H stretching vibrations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

As this compound is a liquid at room temperature, it can be conveniently analyzed using a neat liquid film between two infrared-transparent salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder for liquid cells or an ATR accessory

Procedure (Neat Liquid Film):

-

Place one or two drops of this compound onto a clean, dry NaCl or KBr salt plate.

-

Carefully place a second salt plate on top of the first, creating a thin, uniform liquid film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan with the empty salt plates to subtract any atmospheric and instrumental interferences.

Figure 2: FTIR Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide valuable information about the molecular structure of this compound.

¹⁹F NMR Spectroscopy

Principles and Predicted Spectrum: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR span a very wide range (over 400 ppm), which provides excellent spectral dispersion and allows for the resolution of signals from fluorine atoms in subtly different chemical environments.

For this compound, the ¹⁹F NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent fluorine atoms and the large geminal and vicinal F-F coupling constants. The molecule exists as a mixture of cis and trans isomers, and each isomer can undergo chair-chair conformational interconversion. At room temperature, this conformational exchange may be rapid on the NMR timescale, leading to averaged signals.

Based on data for similar perfluorinated cyclohexanes, the chemical shifts are expected to fall within the range of -70 to -180 ppm (relative to CFCl₃). The CF₃ groups will likely appear as a complex multiplet due to coupling with the neighboring fluorine atoms on the ring. The CF₂ groups on the ring will also exhibit complex splitting patterns.

Experimental Protocol: ¹⁹F NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Acquisition Parameters:

-

Observe Nucleus: ¹⁹F

-

Reference: CFCl₃ (external or internal standard)

-

Spectral Width: A wide spectral width (e.g., 200 ppm) should be used initially to ensure all signals are captured.

-

Pulse Sequence: A standard one-pulse sequence.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

¹³C NMR Spectroscopy

Principles and Predicted Spectrum: Carbon-13 NMR of perfluorinated compounds is characterized by large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 250-350 Hz. These large couplings can be useful for spectral assignment but can also complicate the spectra. Proton-decoupled ¹³C NMR is the standard experiment.

The ¹³C NMR spectrum of this compound is expected to show signals for the different carbon environments in the molecule. The carbon atoms of the CF₃ groups will appear as quartets due to coupling with the three attached fluorine atoms. The ring carbons (CF₂ and CF) will exhibit complex multiplets due to coupling with their attached fluorine atoms. The chemical shifts of carbons bonded to fluorine are typically found in the range of 100-125 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹⁹F NMR.

-

Instrumentation: A high-field NMR spectrometer.

-

Acquisition Parameters:

-

Observe Nucleus: ¹³C

-

Decoupling: Proton broadband decoupling.

-

Spectral Width: ~250 ppm.

-

Pulse Sequence: A standard one-pulse sequence with a sufficient relaxation delay (5-10 seconds) due to the long relaxation times of quaternary carbons and carbons in perfluorinated compounds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C and the splitting of signals by fluorine.

-

Figure 3: NMR Experimental Workflow.

Conclusion

The spectroscopic characterization of this compound relies on a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While a complete set of publicly available experimental spectra is not available, a comprehensive understanding of its chemical structure and properties can be achieved through the analysis of its mass spectrum from the NIST WebBook and the application of well-established principles for the interpretation of IR and NMR spectra of perfluorinated compounds. The experimental protocols provided in this guide offer a robust framework for obtaining high-quality spectroscopic data for this and similar compounds, ensuring accurate identification and quality control in research and industrial applications.

References

- 1. Detection of perfluorocarbons in blood by headspace solid-phase microextraction combined with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemeo.com [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Gases in Perfluoro-1,3-dimethylcyclohexane

Abstract: Perfluoro-1,3-dimethylcyclohexane (C₈F₁₆) is a fully fluorinated cycloalkane distinguished by its exceptional chemical and thermal stability, high density, and low surface tension.[1] A key characteristic of this and other perfluorocarbons (PFCs) is their remarkable capacity to dissolve large volumes of non-polar gases, a property that underpins their use in advanced biomedical and technical applications.[2][3] This guide provides a comprehensive overview of the principles governing gas solubility in this specific solvent, presents collated quantitative data for key respiratory and inert gases, details a robust experimental methodology for solubility determination, and discusses the critical factors that influence this phenomenon. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this unique solvent system.

Introduction: The Unique Role of this compound in Advanced Applications

This compound, a clear, colorless, and odorless liquid, is a member of the perfluorocarbon family.[1] These compounds, in which all carbon-hydrogen bonds are replaced by carbon-fluorine bonds, exhibit a unique set of physical properties.[4] The strength and stability of the C-F bond render the molecule chemically and biologically inert and thermally stable to over 400 °C.[1][4]

For drug development professionals and researchers, the most compelling property of this compound is its high gas-dissolving capacity, which far exceeds that of aqueous or hydrocarbon-based liquids.[2][5] This has led to its investigation and use in a variety of specialized applications, including:

-

Oxygen Delivery Systems: As "blood substitutes" or components in emulsions for oxygenating tissues during medical procedures.[2]

-

Liquid Ventilation: A medical technique where the lungs are filled with an oxygenated PFC liquid.[3]

-

Contrast Agents: In medical imaging modalities.[6]

-

Tracer Compounds: Due to its inertness and ability to be detected at extremely low concentrations.[1]

A thorough understanding of the solubility of specific gases—particularly oxygen (O₂) and carbon dioxide (CO₂)—is therefore a critical prerequisite for the successful design and implementation of these technologies.

Theoretical Principles of Gas Solubility in Fluorinated Solvents

The high solubility of gases in perfluorocarbons is attributed to their distinct molecular structure and weak intermolecular forces.[2][4] Unlike polar solvents like water, which form strong hydrogen bonds, the fluorine atoms in PFCs have extremely low polarizability.[2][6] This results in very weak van der Waals forces between PFC molecules.[2]

This weak intermolecular attraction creates larger interstitial spaces or "free volume" within the liquid structure compared to other solvents. Gas molecules can occupy these cavities with a relatively small energy penalty.[7] This physical dissolution process, rather than a chemical reaction, allows PFCs to dissolve significant quantities of gases.[2] The general order of solubility for common gases in PFCs is CO₂ > O₂ > N₂.[2] This is partly due to molecular size, with smaller molecules like CO₂ fitting more readily into the spaces between PFC molecules.[2]

The dissolution process can be conceptualized as a two-step mechanism:

-

Cavity Formation: Energy is required to create a void in the solvent large enough to accommodate the gas molecule.[8]

-

Solute Insertion: The gas molecule is introduced into the cavity, a step associated with solute-solvent interactions.[8]

The thermodynamics of this process, including the enthalpy and entropy of solution, can be derived from the temperature dependence of solubility data and provide deep insights into the molecular-level interactions.[6][8]

Quantitative Solubility Data for Key Gases

The solubility of a gas in a liquid is often described by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.[9] While specific, peer-reviewed solubility data for this compound is sparse in readily available literature, extensive data exists for structurally similar perfluorocarbons. This data provides a reliable benchmark for expected performance.

Generally, PFC liquids can dissolve up to 40-50% oxygen by volume and over 200% carbon dioxide by volume at 1 bar and 37 °C.[5] This represents a 20 to 40-fold increase in oxygen solubility compared to water.[2]

Table 1: Typical Solubility of Common Gases in Perfluorocarbon (PFC) Liquids

| Gas | Molecular Volume (ų) | Typical Solubility in PFCs (% volume) | Relative Grade |

| Carbon Dioxide (CO₂) | 70 | 200 - 300 | Highest |

| Oxygen (O₂) | 54.6 | 40 - 50 | Intermediate |

| Nitrogen (N₂) | 56.3 | < 10 | Lowest |

Source: Data synthesized from literature, primarily referencing general PFC properties.[2]

It is critical for researchers to note that solubility is highly dependent on temperature and pressure.[3] The values in Table 1 are typical benchmarks at standard conditions.

Experimental Protocol: Determination of Gas Solubility via Isothermal Saturation

To ensure accuracy and reproducibility, a robust and self-validating protocol for measuring gas solubility is essential. The saturation method, which determines the quantity of gas dissolved in a known volume of solvent at constant pressure and temperature, is a well-established and reliable technique.[8]

Step-by-Step Methodology

-

Solvent Preparation & Degassing:

-

Obtain high-purity this compound (technical grade or higher).

-

Thoroughly degas the solvent to remove any pre-dissolved atmospheric gases. This can be achieved by repeated freeze-pump-thaw cycles under high vacuum or by sparging with an inert gas like helium followed by vacuum application. This step is critical for accurate measurements.

-

-

Apparatus Setup:

-

The core apparatus consists of a calibrated dissolution cell of a known volume, a precision manometer for pressure measurement, a thermostatic bath for temperature control (±0.1 °C), and a gas inlet line.[8]

-

The gas line should include a pre-saturator vessel containing the same solvent. This ensures the gas is saturated with solvent vapor before entering the main cell, preventing solvent loss due to evaporation during the experiment.[8]

-

-

Equilibration:

-

Introduce a precisely measured volume of the degassed this compound into the dissolution cell.

-

Immerse the cell in the thermostatic bath and allow it to reach thermal equilibrium at the desired temperature (e.g., 25 °C or 37 °C).

-

Slowly introduce the test gas (e.g., pure O₂) through the pre-saturator into the dissolution cell at a constant pressure, slightly above atmospheric pressure.

-

Gently agitate or stir the liquid to facilitate the dissolution process and ensure the system reaches equilibrium more rapidly. Equilibrium is reached when there is no further change in the pressure reading on the manometer, indicating that the liquid is saturated with the gas at that temperature and pressure.

-

-

Measurement and Calculation:

-

Once equilibrium is established, record the final pressure (P_eq) and temperature (T).

-

The volume of gas dissolved is determined by measuring the change in the gas volume in the apparatus before and after dissolution.[10]

-

The solubility is often expressed as the Bunsen coefficient (α), which is the volume of gas (reduced to 0 °C and 1 atm) dissolved in one unit volume of the solvent at the experimental temperature and a partial pressure of 1 atm.[11] Alternatively, it can be expressed in mole fraction or molarity.[7]

-

Workflow Diagram

The following diagram illustrates the key stages of the isothermal saturation method for determining gas solubility.

Factors Influencing Gas Solubility

The solubility of gases in this compound is not a fixed value but is governed by several interdependent physical parameters.

-

Temperature: Gas solubility in PFCs, as in most liquids, is inversely proportional to temperature.[3] As the temperature increases, the kinetic energy of the solvent molecules increases, which facilitates the escape of dissolved gas molecules from the solution. This relationship is described by the van't Hoff equation.[12] Therefore, experiments must be conducted under strict isothermal conditions.

-

Pressure: According to Henry's Law, the solubility of a gas is directly proportional to its partial pressure above the liquid.[3][9] Doubling the partial pressure of the gas will approximately double the amount of gas that can be dissolved. This linear relationship holds true for pressures that are not excessively high.

-

Nature of the Gas: As shown in Table 1, the intrinsic properties of the gas molecule, such as its size, polarizability, and boiling point, significantly affect its solubility.[2][3] Gases with higher boiling points tend to be more soluble in PFCs.[3]

Interdependency Diagram

The following diagram illustrates the relationship between the primary factors that control gas solubility in the solvent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. f2chemicals.com [f2chemicals.com]

- 4. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 5. Perfluorocarbon liquid under pressure: a medium for gas delivery - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE01989C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Solubilities of gases in perfluorocarbons as a function of temperature - ProQuest [proquest.com]

- 8. sweet.ua.pt [sweet.ua.pt]

- 9. Henry's law - Wikipedia [en.wikipedia.org]

- 10. library.csbe-scgab.ca [library.csbe-scgab.ca]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of Perfluoro-1,3-dimethylcyclohexane

<

Abstract: Perfluoro-1,3-dimethylcyclohexane (PFMDCH) is a fully fluorinated cycloalkane prized for its exceptional chemical inertness, high density, and robust thermal stability. These properties make it a candidate for demanding applications, including as a heat transfer fluid, a dielectric coolant, and a tracer gas. Understanding the limits of its thermal stability is paramount for ensuring operational safety, material compatibility, and process efficiency. This guide provides a comprehensive overview of the thermal decomposition profile of PFMDCH, outlines a standard methodology for its evaluation, and discusses key factors that influence its performance at elevated temperatures.

Introduction to this compound (C₈F₁₆)

This compound, commercially known under trade names such as Flutec PP3, is a perfluorocarbon (PFC) liquid. It is a derivative of the hydrocarbon 1,3-dimethylcyclohexane where all hydrogen atoms have been replaced by fluorine atoms[1]. This complete fluorination imparts a unique combination of properties, including high thermal stability, chemical inertness, low surface tension, and non-flammability[2].

The primary application interest in PFMDCH often revolves around its capacity to function under extreme thermal conditions where conventional hydrocarbon or silicone-based fluids would degrade. Its utility in electronics cooling, aggressive chemical synthesis, and as a reliable tracer gas is fundamentally dependent on its ability to resist thermal breakdown. This guide serves as a technical resource for researchers and engineers who require a detailed understanding of these thermal limits.

The Foundation of Perfluorocarbon Stability: The C-F Bond

The remarkable thermal stability of perfluorocarbons like PFMDCH is rooted in the strength of the carbon-fluorine bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a typical C-H or even a C-C bond. This high bond energy means that a substantial amount of thermal energy is required to initiate cleavage and subsequent decomposition.

Furthermore, the fluorine atoms create a dense, protective electron shield around the carbon backbone. This "fluorine sheath" sterically hinders chemical attack and prevents the oxidation or rearrangement reactions that are common degradation pathways for hydrocarbons.

Thermal Decomposition Profile of PFMDCH

While exceptionally stable, PFMDCH is not immune to decomposition at sufficiently high temperatures. The process of thermal breakdown, or pyrolysis, involves the cleavage of C-C bonds, leading to the formation of smaller, lower molecular weight perfluorinated compounds and potentially hazardous byproducts.

Onset of Decomposition

In an inert, dry, and oxygen-free atmosphere, PFMDCH exhibits high thermal stability. Technical data from manufacturers suggests a maximum recommended continuous operating temperature of approximately 450°C (842°F) when contained in an inert or passivated vessel[3]. General sources state its stability exceeds 400°C (752°F)[1]. Thermal breakdown typically occurs in the vapor phase or on a hot metal surface, initiated by the breaking of carbon-carbon bonds[3].

Decomposition Products and Safety Considerations

The pyrolysis of perfluorocarbons generally results in the formation of smaller perfluoroalkanes and perfluoroalkenes through radical recombination[3][4][5]. While PFMDCH itself is biologically and chemically inert, its decomposition products can be significantly more reactive and toxic[1].

At temperatures between 500°C and 800°C, the pyrolysis of fluoropolymers is known to produce highly toxic gases such as carbonyl fluoride, which readily hydrolyzes with moisture to form hydrogen fluoride (HF) and carbon dioxide[6]. Although the specific product distribution for PFMDCH is not widely published, it is a critical safety principle to assume that heating any perfluorocarbon to decomposition temperatures can liberate toxic and corrosive fumes[7]. Therefore, all high-temperature work with PFMDCH must be conducted in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE)[7][8].

Quantitative Thermal Stability Data

Thermogravimetric Analysis (TGA) is the standard method for quantifying the thermal stability of materials like PFMDCH. TGA measures the change in mass of a sample as a function of temperature. The data is often presented as the temperature at which a certain percentage of mass loss occurs (e.g., Td₅ for 5% loss).

| Parameter | Value | Conditions | Source |

| Chemical Formula | C₈F₁₆ | - | [2] |

| Molecular Weight | 400.06 g/mol | - | [1] |

| Boiling Point | 102°C | @ standard pressure | [1][9] |

| Max. Recommended Temperature | ~450°C | Inert, passivated container | [3] |

| General Stability Limit | >400°C | - | [1] |

Experimental Protocol for Thermal Stability Assessment

To provide a self-validating and reliable measure of thermal stability, a standardized Thermogravimetric Analysis (TGA) protocol is essential. This methodology is designed to determine the onset of decomposition and the thermal profile of PFMDCH.

Detailed Thermogravimetric Analysis (TGA) Workflow

Objective: To determine the thermal decomposition temperature of this compound under a controlled inert atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[10].

-

Alumina or platinum crucibles (Alumina is generally suitable for non-reactive liquids)[10].

-

High-purity nitrogen gas supply (for inert atmosphere).

-

Microbalance for accurate sample weighing.

Protocol Steps:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Start the nitrogen purge gas at a flow rate of 30-50 mL/min to create an inert environment within the furnace[10]. Allow the system to stabilize.

-

-

Sample Preparation:

-

Place a clean, empty alumina crucible onto the TGA's microbalance and tare it.

-

Carefully dispense approximately 5-10 mg of this compound into the crucible. The low viscosity of PFMDCH requires careful handling to avoid spillage.

-

Causality Check: A sample size of 5-10 mg is chosen as a balance. It is large enough to provide a clear mass loss signal but small enough to minimize thermal gradients within the sample and prevent saturation of the furnace with decomposition products[10].

-

-

TGA Program Execution:

-

Load the prepared sample crucible into the TGA autosampler or furnace.

-

Program the following temperature profile:

-

Segment 1 (Equilibration): Hold at 30°C for 5 minutes to ensure thermal equilibrium.

-

Segment 2 (Evaporation): Ramp from 30°C to 120°C at 10°C/min. This step will evaporate the liquid. The resulting data up to the boiling point can be used to confirm purity.

-

Segment 3 (Decomposition Analysis): After evaporation, continue to ramp the temperature from 120°C to 600°C at a rate of 10°C/min under a continuous nitrogen flow.

-

-

Causality Check: A ramp rate of 10°C/min is a standard choice that provides a good balance between experimental speed and temperature resolution. A slower rate could be used to resolve complex, multi-step decomposition events if they were expected[11].

-

-

Data Analysis:

-

The primary output will be a plot of mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tₒ). This is often calculated by the software as the intersection of the tangent of the baseline before decomposition and the tangent of the steepest mass loss slope.

-

Record the temperatures for 5% (Td₅) and 50% (Td₅₀) mass loss. These values provide standardized points for comparing stability.

-

The derivative of the mass loss curve (DTG curve) can also be plotted, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Visualization of TGA Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 335-27-3: Perfluoro(1,3-dimethylcyclohexane) [cymitquimica.com]

- 3. f2chemicals.com [f2chemicals.com]

- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Safety Considerations When Using Chemical Resistant Tubing in Hazardous Environments - Fluorotherm™ [fluorotherm.com]

- 8. What Are The Lab Safety Rules For Heating Substances? Essential Protocols To Prevent Accidents - Kintek Solution [kindle-tech.com]

- 9. f2chemicals.com [f2chemicals.com]

- 10. epfl.ch [epfl.ch]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Inertness of Perfluoro-1,3-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical inertness of Perfluoro-1,3-dimethylcyclohexane (PFDMCH), a perfluorinated compound valued for its exceptional stability. Designed for professionals in research and development, this document delves into the molecular underpinnings of its non-reactive nature, outlines its performance under aggressive chemical conditions, and provides methodologies for its analysis.

Introduction: The Foundation of Inertness

This compound (C₈F₁₆) is a fluorocarbon liquid that is a perfluorinated derivative of 1,3-dimethylcyclohexane.[1] Its defining characteristic is its chemical and biological inertness, which makes it a valuable component in a variety of demanding applications, including as a heat transfer agent, a dielectric fluid, and a perfluorocarbon tracer.[1] This stability is not merely a passive quality but an active attribute derived from its unique molecular architecture.

The primary reason for the profound inertness of PFDMCH and other perfluorocarbons lies in the strength and nature of the carbon-fluorine (C-F) bond.[2] Fluorine is the most electronegative element, creating a highly polarized and exceptionally strong covalent bond with carbon.[2] This bond strength is further enhanced by the presence of multiple fluorine atoms on the same and adjacent carbon atoms, which increases the stability of the molecule as a whole. The fluorine atoms also create a dense, nonpolar shield around the carbon backbone, sterically hindering the approach of reactive species.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is crucial for its effective application. These properties are a direct consequence of its molecular structure and contribute to its overall chemical stability.

| Property | Value | Source |

| Molecular Formula | C₈F₁₆ | |

| Molecular Weight | 400.06 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.828 g/mL at 25 °C | [1] |

| Boiling Point | 101-102 °C | |

| Melting Point | -70 °C | [1] |

| Vapor Density | 14 (vs air) | |

| Solubility in Water | 10 ppm | [1] |

| Flash Point | None | [1] |

The Molecular Basis of Chemical Inertness: A Deeper Dive

The exceptional inertness of this compound is not coincidental but is a direct result of its molecular structure and the unique properties of the carbon-fluorine bond.

Caption: Core factors contributing to the chemical inertness of this compound.

As illustrated, the high electronegativity of fluorine atoms creates a strong, stable carbon-fluorine bond. This, combined with the dense shield of fluorine atoms and the low polarizability of the molecule, makes it highly resistant to chemical attack.

Chemical Compatibility: Empirical Evidence and Limitations

While this compound is renowned for its inertness, it is crucial for scientists and researchers to understand the boundaries of this stability. Under extreme conditions, even the most robust compounds can react.

General Chemical Resistance:

Perfluorocarbons, as a class of compounds, are generally resistant to a wide array of chemicals, including:

-

Acids: Non-oxidizing acids, both mineral and organic.

-

Bases: Aqueous solutions of strong and weak bases.

-

Oxidizing Agents: Many common oxidizing agents under ambient conditions.

-

Reducing Agents: Most reducing agents.

-

Solvents: A wide range of organic solvents.

Conditions of Reactivity:

Despite its general inertness, this compound can be forced to react under specific, highly energetic conditions. These reactions are not typically encountered in standard laboratory or industrial applications but are important to note for a complete understanding of its chemical profile.

-

Molten Alkali Metals: Highly reactive metals like molten sodium can degrade perfluorocarbons.[4][5] This is a high-temperature, aggressive reaction that breaks the C-F bonds.

-

In Situ Generated Alkali Metals: Similar to molten alkali metals, alkali metals generated in situ can also lead to the destruction of perfluorocarbons.[6][7]

-

Elemental Fluorine and Interhalogen Compounds: While PFDMCH is already fully fluorinated, aggressive fluorinating agents like elemental fluorine and certain interhalogen compounds (e.g., chlorine trifluoride, bromine pentafluoride) can react with perfluorocarbons at elevated temperatures and pressures.[8][9]

It is important to emphasize that these reactions require extreme conditions that are far removed from the typical operating parameters in most applications.

Experimental Protocols for Assessing Chemical Inertness

To provide a framework for the "self-validating" assessment of chemical inertness as required for rigorous scientific applications, the following experimental workflow is proposed. This protocol is designed to systematically evaluate the compatibility of this compound with a range of chemical agents.

Caption: A generalized workflow for the systematic evaluation of the chemical inertness of this compound.

Step-by-Step Methodology:

-

Define Test Parameters: Clearly define the chemical agent, its concentration, the test temperature, and the duration of the exposure.

-

Sample Preparation: Use high-purity this compound and the chosen chemical agent.

-

Controlled Exposure: In a sealed, inert vessel (e.g., a glass-lined reactor or a PTFE container), combine a known volume of PFDMCH with the chemical agent.

-

Incubation: Maintain the mixture at the specified temperature for the designated duration. Agitation may be required to ensure adequate mixing if the phases are immiscible.

-

Post-Exposure Analysis: After the incubation period, carefully separate the PFDMCH phase for analysis.

-

Visual Inspection: Note any changes in color, the formation of precipitates, or changes in phase behavior.

-

¹⁹F and ¹³C NMR Spectroscopy: This is a powerful, non-destructive technique to assess the structural integrity of the PFDMCH molecule. The appearance of new signals or changes in the existing spectral pattern would indicate a chemical reaction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for determining the purity of the PFDMCH and for identifying any volatile degradation products or impurities that may have formed.[10][11][12]

-

Ion Chromatography (IC): If a reaction is suspected, analyzing the aqueous phase (if present) or an aqueous extract of the reaction mixture for fluoride ions using ion chromatography can provide quantitative evidence of C-F bond cleavage.

-

Applications Leveraging Chemical Inertness

The exceptional chemical stability of this compound is the cornerstone of its utility in a range of specialized applications where reactivity would be detrimental.

-

Heat Transfer Fluids: In aggressive chemical environments or at high temperatures, PFDMCH can serve as a reliable heat transfer medium without degrading or reacting with the system components.[1]

-

Dielectric Fluids: Its high dielectric strength and chemical inertness make it suitable for use as an insulating fluid in electrical equipment.[1]

-

Solvent for Specialized Reactions: For reactions involving highly reactive reagents where a non-participating solvent is essential, PFDMCH can provide an inert medium.

-

Tracer Studies: Due to its ability to be detected at very low concentrations and its lack of interference with most chemical and biological systems, it is an ideal tracer compound.[1]

-